
3,5,7-Trimethyl-1-adamantylamine
Descripción general
Descripción
3,5,7-Trimethyl-1-adamantylamine is a useful research compound. Its molecular formula is C13H23N and its molecular weight is 193.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3,5,7-Trimethyl-1-adamantylamine is a nitrogen-containing compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 205.33 g/mol. The compound features a unique adamantane core structure, characterized by its three methyl groups at the 3, 5, and 7 positions. This structural arrangement enhances its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that it may act as an inhibitor or modulator of cholinesterases, which are enzymes that hydrolyze the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic signaling.
Cholinesterase Inhibition
Studies have shown that adamantane derivatives, including this compound, exhibit inhibitory activity against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). For instance:
- Inhibitory Potency : The compound has been evaluated for its IC50 values against hAChE and hBChE. In one study, derivatives of adamantylamines were found to have IC50 values in the micromolar range, suggesting moderate inhibitory activity.
Biological Applications
The potential applications of this compound span several areas:
- Neuropharmacology : Due to its cholinesterase inhibition properties, this compound is being investigated for its potential use in treating neurodegenerative diseases such as Alzheimer’s disease. By increasing acetylcholine levels, it may help alleviate cognitive deficits associated with cholinergic dysfunction.
- Antiviral Activity : Some adamantane derivatives have been noted for their antiviral properties. While specific data on this compound is limited, similar compounds have demonstrated efficacy against viruses like influenza .
- Antibacterial Properties : Preliminary studies suggest that this compound may possess antibacterial activity. It has been noted for its potential to inhibit bacterial growth through various mechanisms.
Case Studies and Research Findings
Several studies have explored the biological activity of adamantane derivatives:
- Study on Cholinesterase Inhibition : A study evaluated various adamantane derivatives for their ability to inhibit hAChE and hBChE. The findings indicated that structural modifications significantly influenced inhibitory potency. The presence of methyl groups at specific positions on the adamantane core was crucial for enhancing activity.
- Antiviral Research : Research has shown that adamantane derivatives can interfere with viral replication mechanisms. For example, compounds structurally related to this compound have been effective against influenza viruses by blocking viral uncoating processes .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
3,5-Dimethyl-1-adamantylamine | Two methyl groups at positions 3 and 5 | Moderate cholinesterase inhibition |
N-(adamantan-1-yl)acetamide | Lacks methyl substitutions | Antiviral properties |
N,N-Dimethyl-1-adamantylamine | Two dimethyl groups | Enhanced lipophilicity |
The comparative analysis highlights how slight variations in structure can lead to significant differences in biological activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,5,7-Trimethyl-1-adamantylamine, and how are reaction conditions optimized?
The synthesis typically involves alkylation of adamantane derivatives followed by amination . For example:
- Step 1 : Methylation of adamantane using methylating agents (e.g., methyl halides) under acidic conditions to introduce methyl groups at the 3, 5, and 7 positions.
- Step 2 : Amination via reaction with ammonia or amine sources under high pressure (5–10 atm) and elevated temperatures (80–120°C) .
Optimization Tips : - Monitor reaction progress using GC-MS to avoid over-alkylation.
- Adjust solvent polarity (e.g., dichloromethane vs. DMF) to control reaction kinetics.
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : Use - and -NMR to confirm methyl group positions and adamantane cage integrity. For example, methyl protons appear as singlets at δ 1.2–1.5 ppm .
- Mass Spectrometry (MS) : ESI-MS or GC-MS can verify molecular weight (e.g., [M+H] at m/z 208.2) .
- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Store in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation.
- Avoid exposure to strong acids or oxidizers , which may degrade the adamantane core .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., neuroprotective vs. antiviral effects)?
- Experimental Design : Use dose-response studies in distinct models (e.g., neuronal cells for neuroprotection, viral plaque assays for antiviral activity).
- Control for Purity : Residual solvents (e.g., triethylamine) may interfere with assays; validate purity via HPLC (≥98%) and test solvent-only controls .
- Mechanistic Studies : Compare binding affinity to NMDA receptors (neuroprotection) vs. viral envelope proteins using surface plasmon resonance (SPR) .
Q. What strategies improve the yield of the amination step in large-scale synthesis?
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C or Ru complexes) to enhance reaction efficiency.
- Pressure Modulation : Higher pressures (up to 15 atm) can drive ammonia incorporation into the adamantane framework, but monitor for side reactions like over-amination .
- In Situ Monitoring : Use FTIR to track NH consumption and adjust feed rates dynamically .
Q. How does the structural rigidity of this compound influence its pharmacokinetic properties?
- Computational Modeling : Perform molecular dynamics simulations to predict blood-brain barrier penetration, leveraging its similarity to memantine .
- In Vivo Studies : Administer radiolabeled compound (e.g., -labeled) in rodent models and quantify tissue distribution via scintillation counting .
Q. What methodologies address discrepancies in spectral data (e.g., unexpected NMR shifts)?
- Isotopic Labeling : Synthesize -labeled methyl groups to assign peaks unambiguously.
- Variable Temperature NMR : Identify dynamic effects (e.g., ring puckering) that obscure signal splitting at standard temperatures .
Q. How can researchers validate the compound’s stability under physiological conditions?
- Simulated Biological Fluids : Incubate in PBS (pH 7.4) or human serum at 37°C for 24–72 hours, then analyze degradation products via LC-MS/MS .
- Accelerated Stability Testing : Expose to elevated temperatures (40–60°C) and humidity (75% RH) to predict shelf-life .
Propiedades
IUPAC Name |
3,5,7-trimethyladamantan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N/c1-10-4-11(2)6-12(3,5-10)9-13(14,7-10)8-11/h4-9,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEUSMBMGXZZJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195023 | |
Record name | 3,5,7-Trimethyl-1-adamantylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42194-25-2 | |
Record name | 3,5,7-Trimethyl-1-adamantylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042194252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5,7-Trimethyl-1-adamantylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Amino-3,5,7-trimethyladamantane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTM2NEH4HV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.